N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide
Description
N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by the presence of furan rings and a sulfonamide group
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-5-2-6-14(11-13)23(19,20)18-12-15(16-7-3-9-21-16)17-8-4-10-22-17/h2-11,15,18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHLALXWOZTPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2,2-di(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-diones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This interaction can disrupt normal biological processes, leading to its observed bioactivity. The furan rings may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
- N-(2,2-di(furan-2-yl)ethyl)pivalamide
- N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide is unique due to the presence of both furan rings and a sulfonamide group, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
The synthesis of this compound typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2,2-di(furan-2-yl)ethylamine. The reaction is usually conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid produced. The general reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibition of growth. The compound's mechanism may involve interference with bacterial enzymes or metabolic pathways critical for survival.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. It has been tested in vitro against different cancer cell lines, demonstrating cytotoxic effects. The furan moieties are believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
The exact mechanism of action remains under investigation; however, it is hypothesized that the sulfonamide group mimics natural substrates or inhibitors within biological systems. This interaction can disrupt normal cellular processes, leading to cell death or inhibition of growth. Additionally, the furan rings may stabilize interactions with specific molecular targets, enhancing bioactivity.
Table: Summary of Biological Activities
| Activity Type | Test Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 15 | |
| Anticancer | HeLa (cervical cancer), MCF-7 (breast cancer) | 20 | |
| Enzyme Inhibition | Carbonic anhydrase | 10 |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, suggesting its potential as a therapeutic agent in cancer treatment.
Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a candidate for drug development targeting microbial infections and cancer.
- Organic Synthesis : Serving as a building block for synthesizing more complex organic molecules.
- Material Science : Potential use in developing novel materials with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functionalization of the furan moieties. Key steps include:
Sulfonylation : Reacting 3-methylbenzenesulfonyl chloride with a di(furan-2-yl)ethylamine precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used to isolate the product.
Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents influence yield and purity. Kinetic studies (e.g., monitoring via TLC or HPLC) are recommended to identify rate-limiting steps .
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) may accelerate sulfonylation .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify furan ring protons (δ 6.2–7.4 ppm), sulfonamide NH (δ 4.5–5.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the di(furan)ethyl backbone .
Advanced Research Questions
Q. What strategies are effective for enhancing the biological activity of this compound in enzyme inhibition studies?
- Structure-Activity Relationship (SAR) Approaches :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF) to the benzene ring to enhance binding affinity to enzyme active sites .
- Backbone Alterations : Replace the di(furan)ethyl group with thiophene or pyridine analogs to probe steric and electronic effects .
- Biological Assays :
- Enzyme Inhibition : Screen against tankyrase or dihydropteroate synthase using fluorescence-based assays (IC determination) .
- Cellular Uptake : Use radiolabeled analogs (e.g., C) to study permeability in cancer cell lines .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme pockets (e.g., tankyrase’s NAD-binding domain) .
- Key Interactions : Hydrogen bonding with sulfonamide NH and π-π stacking with furan rings .
- MD Simulations :
- Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess dynamic binding .
Q. What experimental approaches resolve contradictions in reported biological activities of sulfonamide analogs?
- Case Study : Discrepancies in antimicrobial activity between studies may arise from:
Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) .
Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC .
Synergistic Effects : Co-administer with adjuvants (e.g., β-lactamase inhibitors) to clarify mechanisms .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
